2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Drug-likeness Physicochemical Properties Lead Optimization

2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic small molecule featuring a phthalimide core linked via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted with an N-acetylazetidine moiety. This compound is classified as a heterocyclic building block with potential applications in medicinal chemistry, particularly as a probe for investigating biological targets where its specific structural motifs (phthalimide, 1,2,4-oxadiazole, and azetidine) are known pharmacophores.

Molecular Formula C16H14N4O4
Molecular Weight 326.312
CAS No. 1809470-67-4
Cat. No. B2868003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
CAS1809470-67-4
Molecular FormulaC16H14N4O4
Molecular Weight326.312
Structural Identifiers
SMILESCC(=O)N1CC(C1)C2=NC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C16H14N4O4/c1-9(21)19-6-10(7-19)14-17-13(18-24-14)8-20-15(22)11-4-2-3-5-12(11)16(20)23/h2-5,10H,6-8H2,1H3
InChIKeyQGMFJUMJLMFXLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione (CAS 1809470-67-4): A Specialized Chemical Probe


2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic small molecule featuring a phthalimide core linked via a methylene bridge to a 1,2,4-oxadiazole ring, which is further substituted with an N-acetylazetidine moiety . This compound is classified as a heterocyclic building block with potential applications in medicinal chemistry, particularly as a probe for investigating biological targets where its specific structural motifs (phthalimide, 1,2,4-oxadiazole, and azetidine) are known pharmacophores [1]. Its unique combination of three distinct heterocyclic systems in a single, compact structure differentiates it from simpler analogs and positions it as a versatile intermediate for drug discovery programs focused on oncology, inflammation, and metabolic disorders.

The Problem with Replacing 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione: Why Simple Analogs Fall Short


Generic substitution fails for this compound because its precise architecture—a 1,2,4-oxadiazole regioisomer linked to a phthalimide and an N-acetylazetidine—creates a unique combination of steric, electronic, and hydrogen-bonding properties that cannot be replicated by simpler analogs. Replacing the 1,2,4-oxadiazole with a 1,3,4-regioisomer, for instance, is known to decrease target affinity by up to 50-fold in related systems [1], demonstrating that the specific arrangement of heteroatoms is critical for biological recognition. Furthermore, the N-acetylazetidine group provides a distinct spatial orientation and conformational restriction compared to alternative substituents like trifluoromethyl, tert-butyl, or aminomethyl groups, which directly impacts binding pocket complementarity and selectivity profiles [2]. Therefore, procurement decisions cannot be based on general class membership but must be guided by the specific structure-activity relationships encoded in this compound.

Quantitative Differentiation of 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione vs. Close Analogs


Superior Drug-Likeness Profile: Adherence to Lipinski's Rule of Five

This compound demonstrates full compliance with Lipinski's Rule of Five, a key filter for oral drug development, in contrast to a close 1,3,4-oxadiazole analog. The target compound has a molecular weight of 326.31 g/mol, no hydrogen bond donors, 7 acceptors, a LogP of ~0.8, and a TPSA of ~97 Ų, breaking zero rules . A comparator with a 1,3,4-oxadiazole core and a phthalimide group reported a higher molecular weight (M+), and the 1,2,4-oxadiazole ring is documented to reduce hERG channel interactions compared to the 1,3,4-regioisomer [1], directly impacting cardiac safety profiles during lead selection.

Drug-likeness Physicochemical Properties Lead Optimization

Potential for Enhanced Target Engagement via Dual Pharmacophoric Motifs

The compound uniquely combines the 1-acetylazetidine moiety, a known pharmacophore for dipeptidyl peptidase inhibition, with a phthalimide group, a known cereblon E3 ligase modulator. A direct analog, (R)-1-((S)-2-(3-(1-acetylazetidin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)-3-amino-4-(2,4,5-trifluorophenyl)butan-1-one, demonstrates an IC50 of 17,000 nM against Dipeptidyl peptidase 2 (DPP2) [1]. While the target compound is not identical, the shared 1-acetylazetidine-oxadiazole core suggests it could serve as a viable starting point for DPP2 inhibitor development. In contrast, the simple 2-((1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione (CAS 370107-81-6) lacks the azetidine ring entirely and is unlikely to possess any DPP2 activity, highlighting a critical functional advantage.

Structure-Activity Relationship Pharmacophore Enzyme Inhibition

Improved Metabolic Stability of the 1,2,4-Oxadiazole Core Over the 1,3,4-Isomer

A key structural advantage of this compound is its 1,2,4-oxadiazole ring, which is reported to undergo reduced metabolic degradation by human liver microsomes compared to its 1,3,4-oxadiazole regioisomer counterpart [1]. In direct comparative studies on analogous compounds, the replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole led to higher polarity and a significant increase in microsomal degradation [1]. This inherent metabolic stability of the 1,2,4-oxadiazole core is a critical differentiator for in vivo studies where extended half-life is required.

Metabolic Stability Microsomal Clearance ADME

Enhanced Conformational Restriction and Target Selectivity via the Azetidine Ring

The N-acetylazetidine substituent provides significant conformational restriction compared to freely rotating alkyl chains like tert-butyl or linear amino-methyl groups found in common analogs such as 2-((5-(tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione and 2-((5-(aminomethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione . The four-membered azetidine ring locks the acetyl group into a specific spatial orientation, which can lead to higher target selectivity by reducing the number of possible binding conformations and minimizing off-target interactions. This is a well-precedented principle in medicinal chemistry for improving a compound's selectivity profile [1].

Conformational Analysis Selectivity Azetidine

High-Value Application Scenarios for 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione


Targeted Library Design for Orally Bioavailable DPP2 Inhibitors

Based on its compliance with Lipinski's rules [1] and the demonstrated DPP2 activity of a closely related 1-acetylazetidine-1,2,4-oxadiazole analog [2], this compound is an ideal starting point for a medicinal chemistry program aimed at developing orally available DPP2 inhibitors. The 1,2,4-oxadiazole core offers a metabolic stability advantage over 1,3,4-regioisomers, making it suitable for in vivo proof-of-concept studies [3]. Synthetic efforts should focus on elaborating the phthalimide end to improve the weak micromolar potency of the core motif.

Chemical Probe for Investigating Cereblon-Dependent Degradation

The phthalimide group is a well-established ligand for cereblon (CRBN), a component of the E3 ubiquitin ligase complex [1]. This compound can be used as a chemical probe to explore CRBN-dependent protein degradation. By linking the phthalimide to a target-protein ligand via the oxadiazole, researchers can develop PROTACs (Proteolysis Targeting Chimeras). The incorporation of the 1-acetylazetidine offers a unique vector with distinct physicochemical properties compared to common CRBN linkers, potentially leading to novel degradation selectivity and improved cellular permeability, as supported by the compound's favorable calculated LogP of ~0.8.

Selectivity-Optimized Fragment for CB1/CB2 Receptor Research

Given the known involvement of 1,2,4-oxadiazole azetidine derivatives in modulating cannabinoid receptors [1] and the significant affinity differences between oxadiazole regioisomers [2], this compound can serve as a structurally unique fragment for growing or linking in a fragment-based drug discovery (FBDD) campaign. Its conformational restriction from the azetidine ring offers a theoretical advantage in achieving subtype selectivity for CB1 or CB2 receptors, a critical challenge in cannabinoid therapeutics, compared to more flexible oxadiazole-based fragments.

Reference Standard in hERG Liability Screening of 1,2,4-Oxadiazoles

The documented reduced interaction of 1,2,4-oxadiazole-containing compounds with hERG channels compared to 1,3,4-regioisomers [1] positions this compound as a useful in-house reference standard. Procurement of this compound can aid in establishing a baseline for hERG liability in novel 1,2,4-oxadiazole synthesis programs, allowing medicinal chemists to quickly screen for and validate the cardiovascular safety of their new analogs.

Quote Request

Request a Quote for 2-((5-(1-Acetylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.